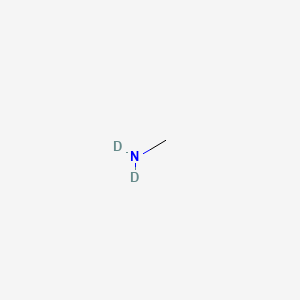![molecular formula C10H7Cl2N3O2 B1605164 (2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate CAS No. 76807-55-1](/img/structure/B1605164.png)
(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate involves the chlorination of pyrido[3,2-d]pyrimidine derivatives. The process typically includes the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis techniques to enhance reaction efficiency and yield . This method allows for precise control over reaction parameters, leading to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with hydroxide ions to form cyclic intermediates.
Azide Formation: Reacts with sodium azide to form azides.
Common Reagents and Conditions
Hydroxide Ions: Used in nucleophilic substitution reactions.
Sodium Azide: Used to form azides through nucleophilic substitution.
Major Products Formed
Cyclic Intermediates: Formed during nucleophilic substitution with hydroxide ions.
Azides: Formed during reactions with sodium azide.
科学的研究の応用
(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate involves its nucleophilic properties. It reacts with various nucleophiles to form stable intermediates, which can then undergo further chemical transformations . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific proteins and enzymes involved in cellular processes .
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and are known for their biological activities, including kinase inhibition and anticancer properties.
Halogenated Pyrimidines: Compounds with halogen atoms in their structure, which enhance their chemical reactivity and biological activities.
Uniqueness
(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate is unique due to its specific substitution pattern and nucleophilic properties, which make it a valuable reagent in organic synthesis and a promising candidate for further research in medicinal chemistry .
特性
IUPAC Name |
(2,4-dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c1-5(16)17-4-6-2-3-7-8(13-6)9(11)15-10(12)14-7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFAIQLEAXKYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NC2=C(C=C1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227626 | |
| Record name | Pyrido(3,2-d)pyrimidine-6-methanol, 2,4-dichloro-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76807-55-1 | |
| Record name | Pyrido(3,2-d)pyrimidine-6-methanol, 2,4-dichloro-, acetate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076807551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrido(3,2-d)pyrimidine-6-methanol, 2,4-dichloro-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















